(2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone
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Description
(2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C14H17ClN4OS and its molecular weight is 324.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the enzyme LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, which is essential for tissue repair and remodeling .
Mode of Action
The compound acts as a selective inhibitor of LOXL2 . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the crosslinking process, affecting the structural integrity of the extracellular matrix .
Biochemical Pathways
By inhibiting LOXL2, the compound affects the extracellular matrix remodeling pathway . This can lead to changes in tissue stiffness and elasticity, impacting processes such as wound healing, fibrosis, and cancer progression .
Pharmacokinetics
This suggests that its bioavailability and efficacy could be influenced by protein binding in the bloodstream .
Result of Action
The inhibition of LOXL2 can lead to a decrease in extracellular matrix stiffness, potentially affecting cell adhesion, migration, and signaling . This could have therapeutic implications in conditions characterized by abnormal extracellular matrix remodeling, such as fibrotic diseases and certain types of cancer .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the presence of blood proteins can affect its inhibitory activity against LOXL2 . Additionally, factors such as pH, temperature, and the presence of other metabolites could potentially impact its stability and efficacy .
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-10-9-17-14(21-10)19-6-4-18(5-7-19)13(20)11-2-3-16-12(15)8-11/h2-3,8,10H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQSIKFZOSTIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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